

6,8-Diprenylgenistein synonyms and alternative names

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Compound of Interest

Compound Name: 6,8-Diprenylgenistein

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An In-depth Technical Guide to **6,8-Diprenylgenistein**: Synonyms, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6,8-Diprenylgenistein**, a naturally occurring prenylated isoflavone. It includes a detailed compilation of its synonyms and alternative names, quantitative data on its biological activities, and descriptions of the experimental protocols used to determine these activities. Furthermore, this guide illustrates the key signaling pathway modulated by this compound.

Synonyms and Alternative Names

6,8-Diprenylgenistein is known by a variety of names in scientific literature and chemical databases. The following table summarizes its key identifiers and synonyms for accurate cross-referencing.^{[1][2][3][4][5]}

Identifier Type	Identifier
IUPAC Name	5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one
CAS Registry Number	51225-28-6
Common Synonyms	5,7,4'-trihydroxy-6,8-diprenylisoflavone[1][3], 8-Prenylwighteone[1][4], 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone[4]
Systematic Names	4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methyl-2-buten-1-yl)-[1][3]
	5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-en-1-yl)-4h-chromen-4-one[1][4]
Database IDs	CHEBI:66263[1][4], ChEMBL494252[1][4], PubChem CID: 480783[1]

Biological Activities and Quantitative Data

6,8-Diprenylgenistein has demonstrated a range of biological activities, most notably as an antimicrobial and an anti-lymphangiogenic agent.

Antimicrobial Activity

6,8-Diprenylgenistein exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of **6,8-Diprenylgenistein** against various bacteria.

Bacterial Strain	MIC (µg/mL)	Reference
Streptococcus iniae	7.81 - 500	--INVALID-LINK--
Streptococcus mutans UA159	4	--INVALID-LINK--
Gram-positive bacteria (general)	Good activity	--INVALID-LINK--

Anti-lymphangiogenic Activity

Recent studies have highlighted the potential of **6,8-Diprenylgenistein** in cancer therapy, specifically in inhibiting lymphangiogenesis, the formation of new lymphatic vessels, which is a critical step in tumor metastasis.

Table 2: Inhibitory effects of **6,8-Diprenylgenistein** on lymphangiogenesis.

Assay	Cell Line	Treatment	Key Findings	Reference
Proliferation Assay	HLMECs	6,8-Diprenylgenistein (0-20 μ M)	Dose-dependently inhibited VEGF-A-induced proliferation.	--INVALID-LINK--
Tube Formation Assay	HLMECs	6,8-Diprenylgenistein (5, 10, 20 μ M)	Significantly inhibited VEGF-A-induced tube formation.	--INVALID-LINK--
Migration Assay	HLMECs	6,8-Diprenylgenistein (5, 10, 20 μ M)	Dose-dependently suppressed VEGF-A-induced migration.	--INVALID-LINK--
In vivo lymphangiogenesis	OCSLN animal model	6,8-Diprenylgenistein treatment	Suppressed tumor-induced lymphangiogenesis and sentinel lymph node (SLN) metastasis.	--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of **6,8-Diprenylgenistein**.

Micro Broth Dilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific bacterium.

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
- **Serial Dilution of Test Compound:** **6,8-Diprenylgenistein** is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** A fixed volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.
- **Controls:** Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Determination of MIC:** The MIC is determined as the lowest concentration of **6,8-Diprenylgenistein** at which no visible bacterial growth is observed.

Assays for Anti-lymphangiogenic Activity

These in vitro assays utilize human lymphatic microvascular endothelial cells (HLMECs) to model the process of lymphangiogenesis.

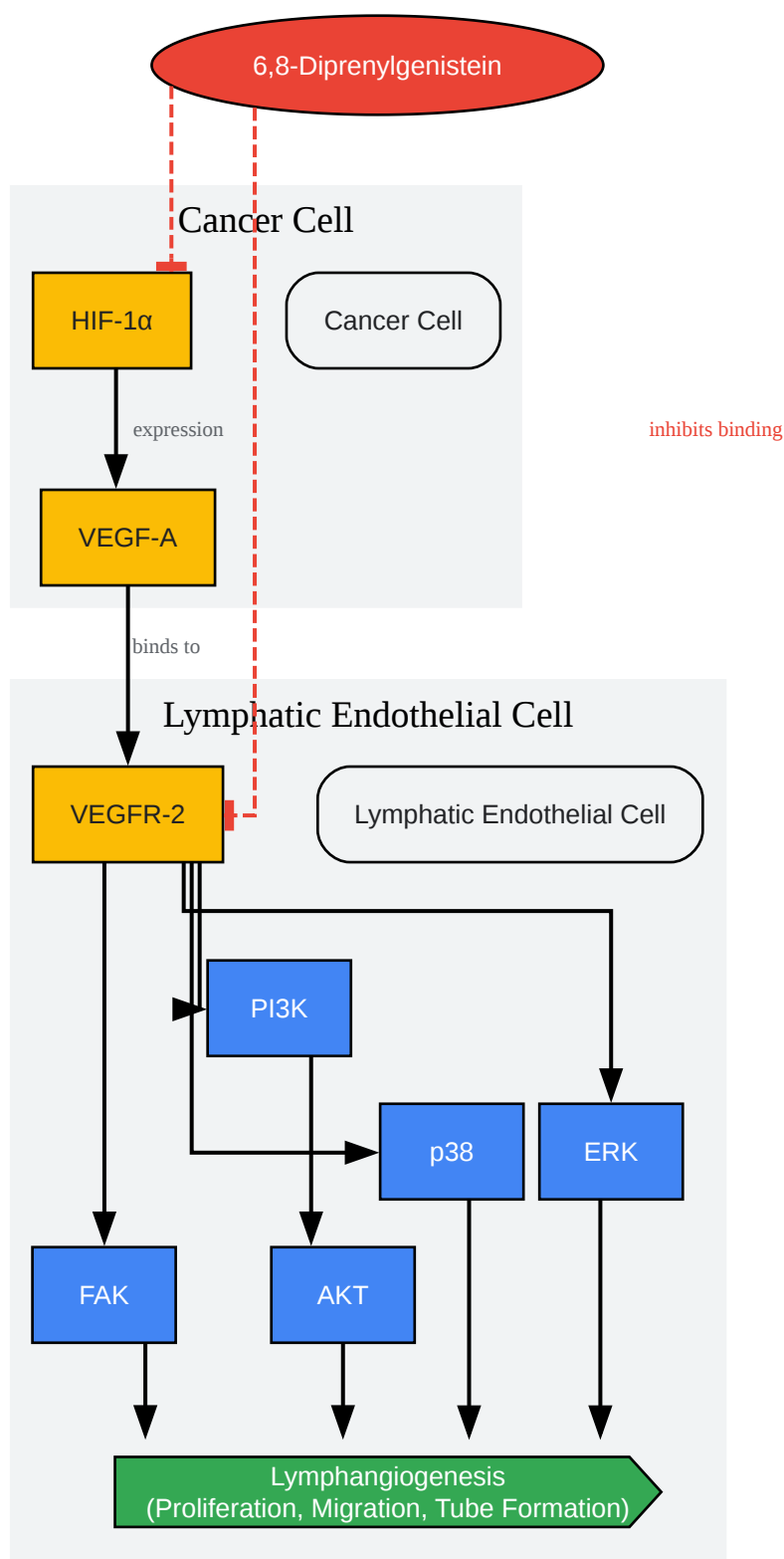
- **Cell Proliferation Assay:**
 - HLMECs are seeded in 96-well plates and allowed to attach.
 - Cells are then treated with various concentrations of **6,8-Diprenylgenistein** in the presence or absence of a pro-lymphangiogenic factor like VEGF-A.
 - After a set incubation period (e.g., 48 hours), cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay.
- **Tube Formation Assay:**
 - A layer of Matrigel (a basement membrane matrix) is coated onto the wells of a 96-well plate.

- HLMECs are seeded onto the Matrigel in the presence of VEGF-A and different concentrations of **6,8-Diprenylgenistein**.
- After incubation (e.g., 6-12 hours), the formation of tube-like structures is observed and quantified under a microscope.
- Migration Assay (Wound Healing Assay):
 - HLMECs are grown to confluence in a culture plate.
 - A "scratch" or wound is created in the cell monolayer using a pipette tip.
 - The cells are then incubated with VEGF-A and various concentrations of **6,8-Diprenylgenistein**.
 - The rate of cell migration to close the wound is monitored and measured over time.

Signaling Pathway Analysis

6,8-Diprenylgenistein exerts its anti-lymphangiogenic effects by modulating specific intracellular signaling pathways. A key target is the Vascular Endothelial Growth Factor-A (VEGF-A) signaling cascade, which is crucial for the proliferation and migration of lymphatic endothelial cells.[6]

The following diagram illustrates the inhibitory effect of **6,8-Diprenylgenistein** on the VEGF-A/VEGFR-2 signaling pathway.



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Caption: Inhibition of VEGF-A/VEGFR-2 signaling by **6,8-Diprenylgenistein**.

The diagram illustrates that **6,8-Diprenylgenistein** inhibits lymphangiogenesis through a dual mechanism.[6] It suppresses the expression of VEGF-A in cancer cells, likely by inhibiting the hypoxia-inducible factor (HIF-1 α).[6] Additionally, it directly interferes with the binding of VEGF-A to its receptor, VEGFR-2, on human lymphatic microvascular endothelial cells (HLMECs).[6] This blockade prevents the activation of downstream signaling molecules, including FAK, PI3K, AKT, p38, and ERK, which are all critical for the processes of cell proliferation, migration, and tube formation that underpin lymphangiogenesis.[6]

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